

Pharmacokinetic Profiles of Key Guanidine-Based Drugs

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Compound of Interest

Compound Name: 1-(2-Methyl-5-nitrophenyl)guanidine nitrate

Cat. No.: B018816

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The pharmacokinetic properties of guanidine compounds can vary significantly based on their overall molecular structure, lipophilicity, and interaction with biological transporters.

Metformin

Metformin is a biguanide widely prescribed for the management of type 2 diabetes.[6][7] It is a hydrophilic cation at physiological pH, a characteristic that heavily influences its pharmacokinetic profile.[7]

Absorption: Metformin is absorbed primarily from the small intestine, with an absolute oral bioavailability of approximately 40% to 60%.[8][9] The absorption process is thought to involve an active, saturable transport mechanism, as an inverse relationship is observed between the dose and relative absorption.[8] Gastrointestinal absorption is generally complete within 6 hours of ingestion.[8]

Distribution: Following absorption, metformin is rapidly distributed and does not bind to plasma proteins.[8][9] Its transport into tissues, particularly the liver (its primary site of action), kidneys, and intestines, is mediated by organic cation transporters (OCTs).[6][7][9]

Metabolism: A key feature of metformin is its lack of metabolism in the body; no metabolites or conjugates have been identified.[6][8]

Excretion: Metformin is excreted unchanged in the urine through active tubular secretion in the kidneys.[6][7][9] The plasma elimination half-life after oral administration is approximately 5 to 6.2 hours in patients with normal renal function.[6][7][8][9] This elimination is prolonged in individuals with renal impairment, necessitating dose adjustments.[8]

Quantitative Pharmacokinetic Data for Metformin

Parameter	Value	Species/Conditions	Citation
Oral Bioavailability (F)	40 - 60%	Human	[8]
Elimination Half-Life (t _{1/2})	4.0 - 8.7 hours	Human (Oral)	[8]
Time to Cmax (Tmax)	~2.5 hours	Human (Immediate-Release)	
Apparent Volume of Distribution (Vd/F)	654 ± 358 L	Human	
Renal Clearance (CLR)	510 ± 130 mL/min	Human (Good Renal Function)	[6][7][10]
Apparent Total Clearance (CL/F)	1140 ± 330 mL/min	Human (Good Renal Function)	[7][10]

| Plasma Protein Binding | Negligible | Human |[8][9] |

Guanfacine

Guanfacine is a selective alpha-2A adrenergic receptor agonist used to treat hypertension and Attention-Deficit/Hyperactivity Disorder (ADHD).[11]

Absorption: Guanfacine has an oral bioavailability of about 80%.[11] The extended-release (ER) formulation has a lower bioavailability (58%) compared to the immediate-release (IR) version and a delayed time to peak concentration (Tmax) of approximately 5 hours.[11][12][13]

Distribution: It is approximately 70% bound to plasma proteins.[11]

Metabolism: Guanfacine is primarily metabolized by the CYP3A4 enzyme in the liver. The main metabolite is a 3-hydroxylated derivative.[\[11\]](#)[\[14\]](#)

Excretion: The drug is eliminated primarily via the kidneys, with about 50% of the dose excreted as the unchanged parent compound.[\[11\]](#) The elimination half-life is around 17 hours.[\[11\]](#)

Quantitative Pharmacokinetic Data for Guanfacine (Extended-Release)

Parameter	Value (Children)	Value (Adolescents)	Species/Conditions	Citation
Elimination Half-Life ($t_{1/2}$)	14.4 ± 2.39 hours	17.9 ± 5.77 hours	Human (Single 2-mg dose)	[13] [15]
AUC _{0-∞} (ng·hr/mL)	65.2 ± 23.9	47.3 ± 13.7	Human (Single 2-mg dose)	[13] [15]
C _{max} (ng/mL)	2.55 ± 1.03	1.69 ± 0.43	Human (Single 2-mg dose)	[13] [15]
Oral Bioavailability (F)	58%	58%	Human (vs. IR formulation)	[11] [13]

| Plasma Protein Binding | ~70% | ~70% | Human |[\[11\]](#) |

Agmatine

Agmatine is an endogenous neuromodulator derived from the decarboxylation of arginine.[\[16\]](#) It interacts with multiple receptor systems, including NMDA and imidazoline receptors.[\[16\]](#)

Absorption: After oral administration, agmatine is absorbed from the gastrointestinal tract.[\[16\]](#)[\[17\]](#) In rats, the oral bioavailability was determined to be between 29% and 35%.[\[18\]](#)

Distribution: Agmatine is rapidly distributed throughout the body and can cross the blood-brain barrier.[\[16\]](#)[\[19\]](#)

Metabolism: The primary metabolic pathway for agmatine is hydrolysis by the enzyme agmatinase, which converts it to putrescine and urea.[\[16\]](#)[\[17\]](#)

Excretion: Systemically administered agmatine has a short serum half-life of less than 10 minutes in mice, suggesting rapid clearance.[20] However, after intrathecal injection, it persists in the spinal cord for much longer, with a half-life of approximately 12 hours.[20]

Quantitative Pharmacokinetic Data for Agmatine

Parameter	Value	Species/Conditions	Citation
Oral Bioavailability (F)	29 - 35%	Rat	[18]
Plasma Half-Life ($t_{1/2}$)	14.9 - 18.9 minutes	Rat (IV administration)	[18]
Plasma Half-Life ($t_{1/2}$)	74.4 - 117 minutes	Rat (Oral administration)	[18]
Serum Half-Life ($t_{1/2}$)	< 10 minutes	Mouse (Intrathecal injection)	[20]

| Spinal Cord Half-Life ($t_{1/2}$) | ~12 hours | Mouse (Intrathecal injection) |[20] |

Marine Toxins: Saxitoxin (STX) and Tetrodotoxin (TTX)

Both STX and TTX are potent neurotoxins that block voltage-gated sodium channels.[21][22][23] Their guanidinium groups are essential for binding to the channel pore.[22][23]

Saxitoxin (STX):

- Absorption & Distribution: In cats, intravenously administered STX was found in highly irrigated organs like the liver and spleen, and it was also shown to cross the blood-brain barrier.[21][24] Computational models predict low gastrointestinal absorption.[25][26]
- Metabolism: Studies in cats suggest that STX is not metabolized by mammals.[21][24]
- Excretion: Renal clearance is the primary route of excretion, mainly involving glomerular filtration.[21][24] In cats, the renal clearance was calculated to be 3.99 mL/min/kg at low doses and 0.81 mL/min/kg at high doses.[21][24]

Tetrodotoxin (TTX):

- Absorption & Distribution: Subcutaneous injections in healthy adults are readily absorbed, reaching Cmax within 1.5 hours.[27] In puffer fish, TTX is absorbed from the gastrointestinal tract via a saturable mechanism and accumulates in the liver.[28] The bioavailability in puffer fish was found to be 62%.[28]
- Metabolism: In rats, the only identified metabolite is an oxidized form of TTX.[29]
- Excretion: TTX is rapidly excreted, primarily in the urine.[27][29] In rats, the elimination half-life was 2.31 hours, with approximately 51% of the dose recovered in the urine.[29]

Quantitative Pharmacokinetic Data for Marine Toxins

Compound	Parameter	Value	Species/Conditions	Citation
Saxitoxin	Renal Clearance (CLR)	3.99 mL/min/kg	Cat (Low IV dose)	[21][24]
	Renal Clearance (CLR)	0.81 mL/min/kg	Cat (High IV dose)	[21][24]
Tetrodotoxin	Oral Bioavailability (F)	62%	Puffer Fish	[28]
	Time to Cmax (Tmax)	< 1.5 hours	Human (Subcutaneous)	[27]
	Elimination Half-Life (t½)	2.31 hours	Rat	[29]

| | Total Body Clearance | 2.06 ± 0.17 mL/min/kg | Puffer Fish |[28] |

Experimental Protocols for Pharmacokinetic Analysis

The determination of pharmacokinetic parameters relies on robust experimental designs and sensitive analytical methods. A typical preclinical study involves several key steps.[30][31][32]

[\[33\]](#)

General Preclinical Workflow

- **Animal Model Selection:** The choice of species (e.g., rats, mice, dogs) is often based on which best models human physiology for the drug in question. Healthy animals are typically used for initial ADME studies.[\[31\]](#)
- **Drug Formulation and Administration:** The compound is prepared in a suitable vehicle for the intended route of administration (e.g., oral gavage, intravenous injection). Doses are selected to cover the expected therapeutic range.[\[31\]](#)
- **Sample Collection:**
 - **Blood/Plasma:** Serial blood samples are collected at predetermined time points after dosing (e.g., 0, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours). Plasma is separated by centrifugation.[\[30\]](#)[\[32\]](#)
 - **Urine and Feces:** Animals may be housed in metabolic cages to allow for the separate collection of urine and feces over a set period (e.g., 24 or 48 hours) to assess excretion pathways.[\[31\]](#)
 - **Tissues:** At the end of the study, tissues of interest (e.g., liver, kidney, brain) may be harvested to determine drug distribution.[\[34\]](#)[\[35\]](#)
- **Sample Preparation:** Samples are processed to extract the drug and its metabolites from the biological matrix. This often involves protein precipitation, liquid-liquid extraction, or solid-phase extraction (SPE).[\[36\]](#)
- **Bioanalytical Quantification:** The concentration of the guanidine compound in the processed samples is measured using a validated analytical method.
 - **High-Performance Liquid Chromatography (HPLC):** Often coupled with UV or fluorescence detection. For some guanidine compounds, derivatization is required to improve chromatographic properties or detectability.[\[20\]](#)[\[21\]](#)[\[24\]](#)

- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for its high sensitivity and selectivity, allowing for the direct quantification of many compounds without derivatization.[\[18\]](#)[\[37\]](#)
- Pharmacokinetic Data Analysis: The resulting concentration-time data are analyzed using specialized software (e.g., Phoenix WinNonlin). Key parameters (AUC, C_{max}, T_{max}, t_{1/2}, CL, V_d) are calculated using non-compartmental or compartmental modeling approaches.[\[32\]](#)

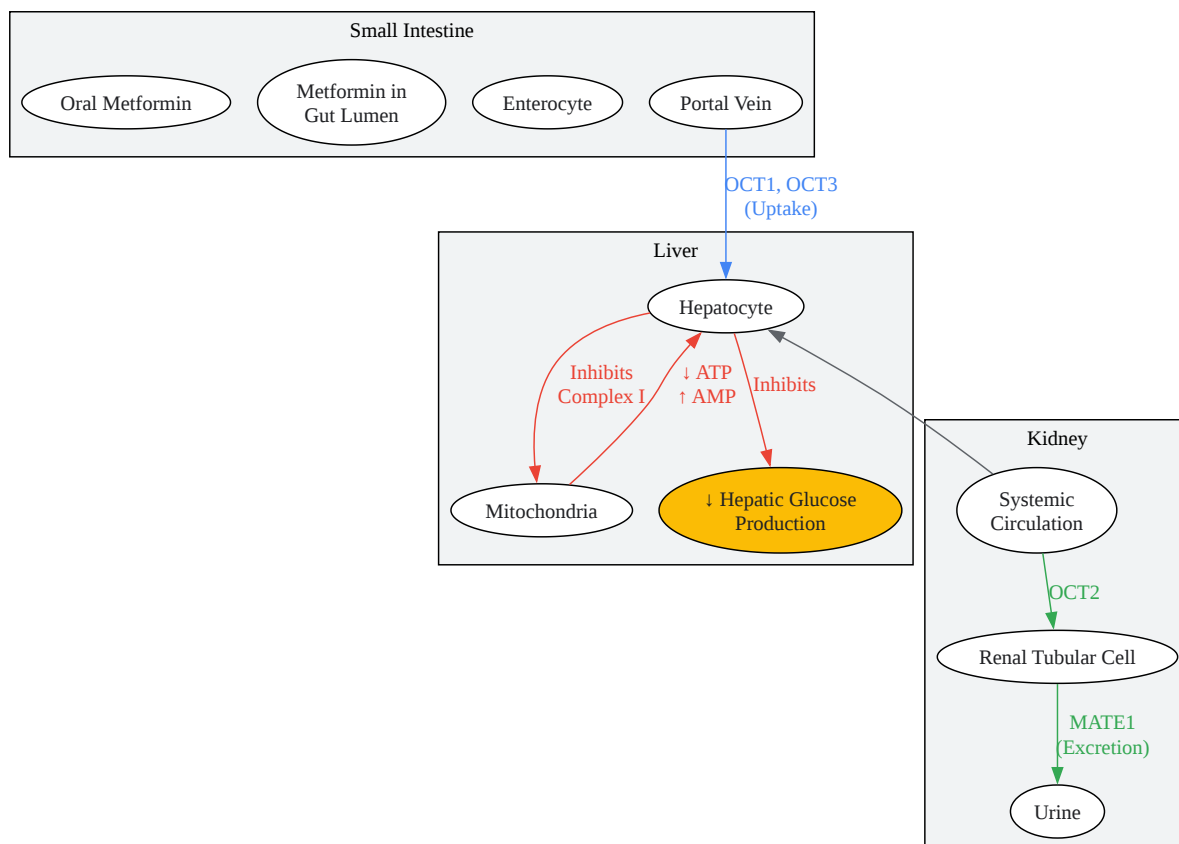
Example Protocol: Quantification of STX in Feline Blood and Urine[\[21\]](#)[\[24\]](#)

- Objective: To determine the renal clearance of Saxitoxin in cats.
- Subjects: Anesthetized adult cats coupled to artificial ventilation.
- Administration: Intravenous injection of low (2.7 µg/kg) or high (10 µg/kg) doses of STX.
- Sample Collection: Blood and urine samples were collected over a four-hour period.
- Sample Preparation: Samples were cleaned using a C-18 Sep-Pack cartridge and ultrafree microcentrifuge filters.
- Analytical Method: Post-column derivatization HPLC was used for STX quantification.
- Data Analysis: Renal clearance was calculated from the concentration of STX in urine and plasma.

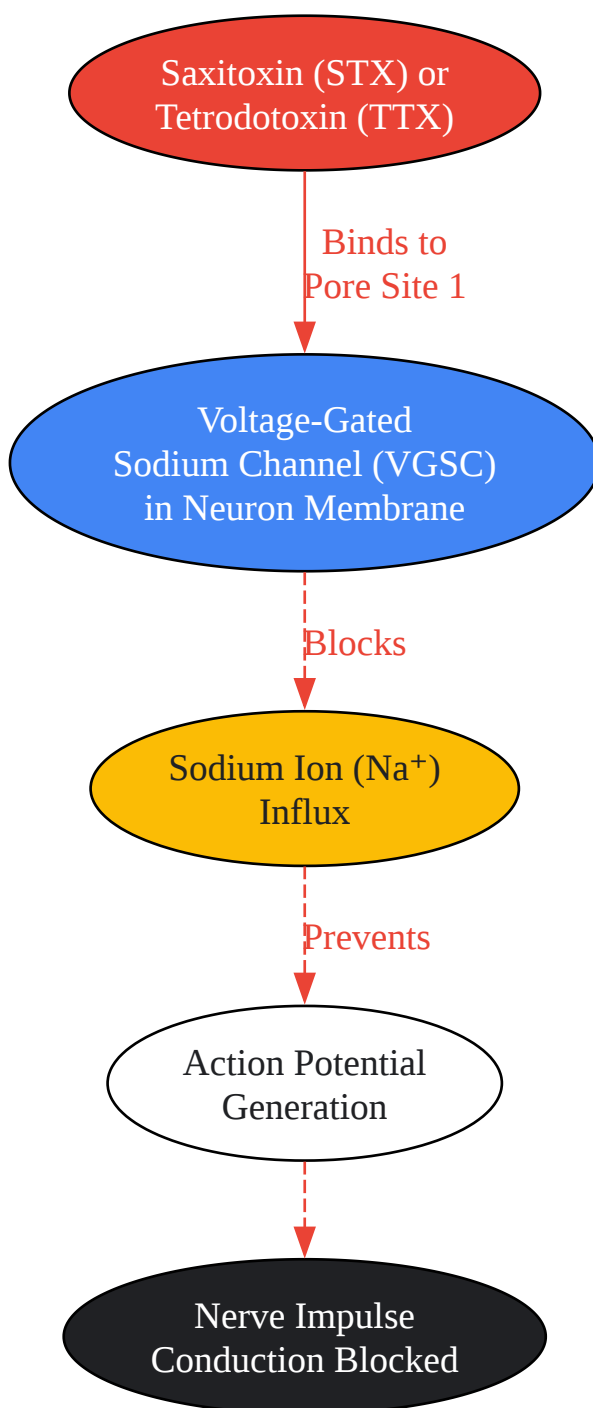
Visualizations of Pathways and Processes

Diagrams created using the DOT language help illustrate complex biological and experimental systems.

Signaling and Transport Pathways

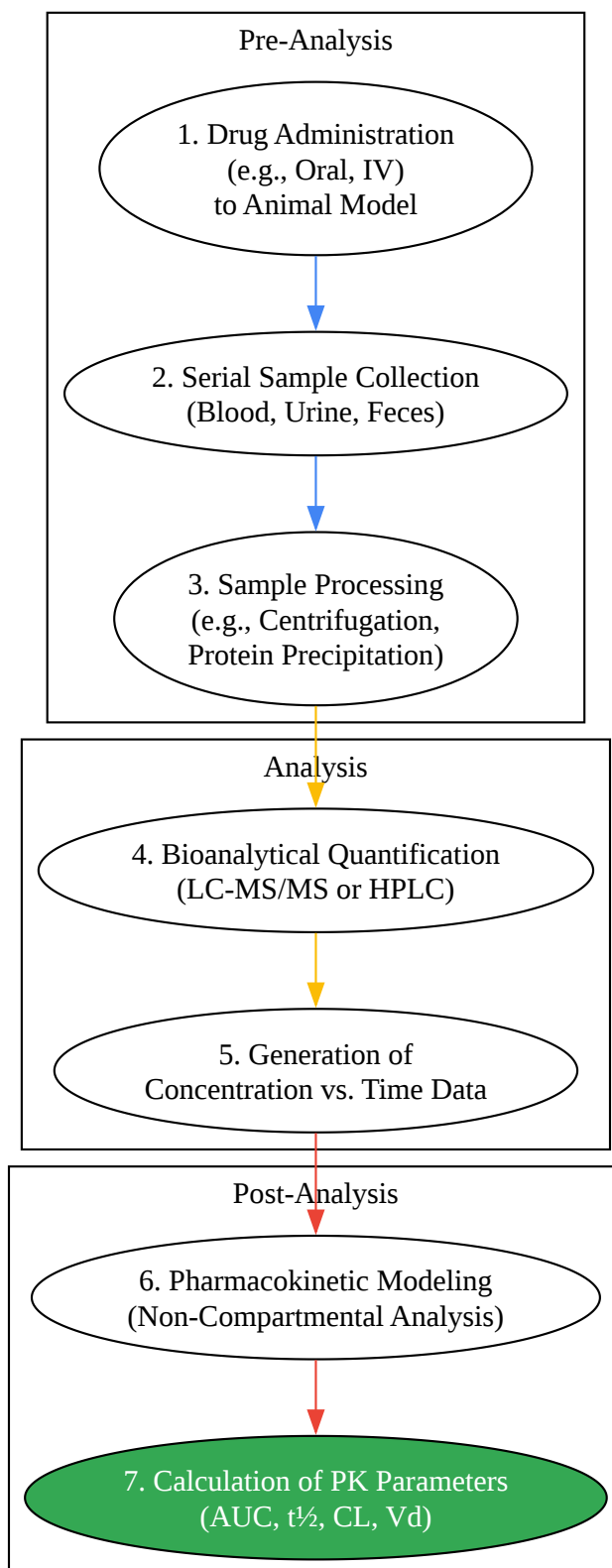


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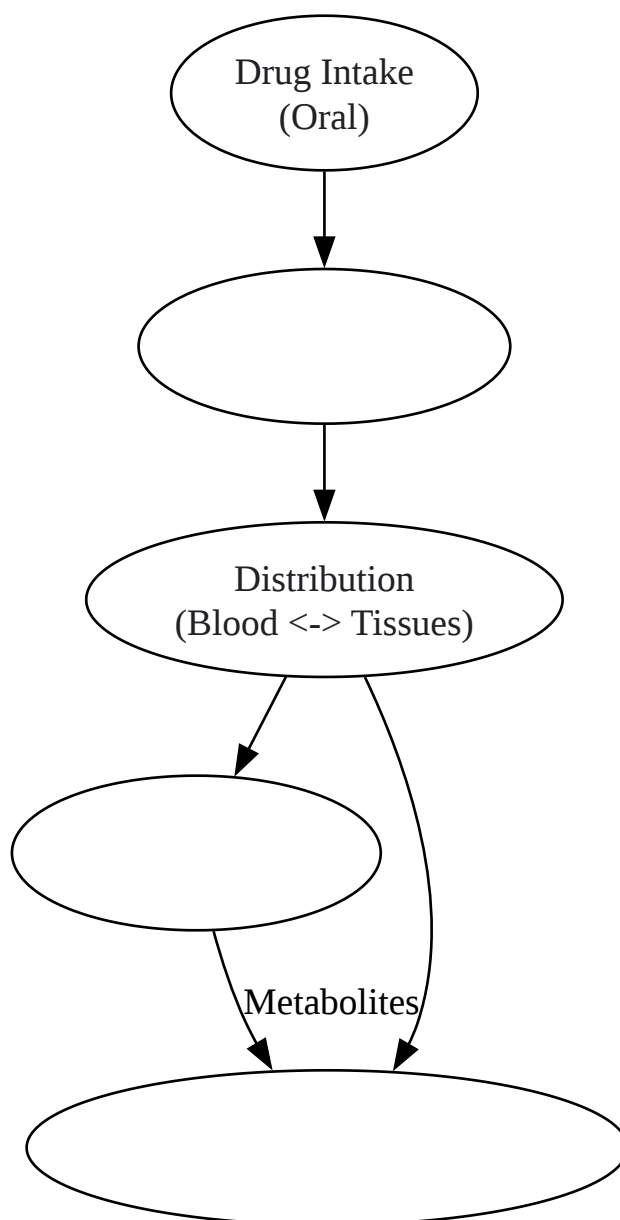


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Experimental and Logical Workflows



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